Cas no 845790-50-3 (5-(3,5-difluorophenyl)-5-oxopentanoic acid)

5-(3,5-Difluorophenyl)-5-oxopentanoic acid is a fluorinated keto acid derivative with applications in pharmaceutical and organic synthesis. Its key structural features include a difluorophenyl moiety and a carboxyl group, making it a versatile intermediate for constructing complex molecules. The presence of fluorine atoms enhances metabolic stability and bioavailability, which is advantageous in drug development. The compound's keto acid functionality allows for further derivatization, enabling its use in peptide coupling and heterocycle formation. Its high purity and well-defined structure ensure reproducibility in research and industrial processes. Suitable for use under controlled conditions, it is typically handled with standard laboratory precautions due to its reactive carbonyl and carboxyl groups.
5-(3,5-difluorophenyl)-5-oxopentanoic acid structure
845790-50-3 structure
Product Name:5-(3,5-difluorophenyl)-5-oxopentanoic acid
CAS No:845790-50-3
MF:C11H10F2O3
MW:228.192110538483
CID:866921
PubChem ID:2758342
Update Time:2025-11-02

5-(3,5-difluorophenyl)-5-oxopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(3,5-difluorophenyl)-5-oxopentanoic acid
    • 5-(3,5-Difluorophenyl)-5-oxovaleric acid
    • DTXSID70374285
    • 5-(3,5-Difluoro-phenyl)-5-oxo-pentanoic acid
    • AKOS016022386
    • 845790-50-3
    • 5-(3,5-Difluorophenyl)-5-oxovalericacid
    • MFCD01320075
    • MDL: MFCD01320075
    • Inchi: 1S/C11H10F2O3/c12-8-4-7(5-9(13)6-8)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
    • InChI Key: CSMRUFBXHPCLQW-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)C(CCCC(=O)O)=O)F

Computed Properties

  • Exact Mass: 228.06000
  • Monoisotopic Mass: 228.05980050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Melting Point: 122-125°C
  • PSA: 54.37000
  • LogP: 2.40240

5-(3,5-difluorophenyl)-5-oxopentanoic acid Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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Additional information on 5-(3,5-difluorophenyl)-5-oxopentanoic acid

5-(3,5-Difluorophenyl)-5-oxopentanoic Acid: A Versatile Fluorinated Building Block for Pharmaceutical and Material Science

In the realm of fluorinated organic compounds, 5-(3,5-difluorophenyl)-5-oxopentanoic acid (CAS No. 845790-50-3) has emerged as a valuable synthetic intermediate with growing importance in medicinal chemistry and advanced materials. This difluorophenyl ketone derivative combines the unique electronic properties of fluorine substitution with the versatile reactivity of a β-keto acid structure, making it particularly useful for constructing complex molecular architectures.

The compound's structural features – a 3,5-difluorophenyl group attached to a 5-oxopentanoic acid backbone – contribute to several desirable characteristics that researchers are actively exploring. Recent studies highlight its application in developing protein kinase inhibitors, a hot topic in cancer research and neurodegenerative disease treatment. The fluorine atoms at the meta positions enhance binding affinity through polar interactions while maintaining metabolic stability, addressing current pharmaceutical challenges in drug design.

From a synthetic chemistry perspective, 5-(3,5-difluorophenyl)-5-oxopentanoic acid serves multiple roles. Its carboxylic acid functionality allows for straightforward derivatization through amide coupling reactions, while the ketone group participates in various condensation processes. These properties make it particularly valuable for creating heterocyclic compounds, which represent over 60% of FDA-approved small molecule drugs according to recent chemical literature.

The growing demand for fluorinated pharmaceutical intermediates has significantly increased interest in this compound. Market analysis shows that fluorine-containing drugs now constitute approximately 30% of all small molecule therapeutics, driving research into efficient synthetic routes for compounds like 5-(3,5-difluorophenyl)-5-oxopentanoic acid. Current production methods typically involve Friedel-Crafts acylation of 1,3-difluorobenzene followed by controlled oxidation, with yields optimized through modern catalytic systems.

Material scientists have also explored applications of this difluorinated compound beyond pharmaceuticals. Its ability to serve as a precursor for liquid crystal materials and polymeric fluorophores aligns with current trends in organic electronics and display technologies. The 3,5-difluorophenyl moiety contributes to desired anisotropic properties while the flexible pentanoic acid chain enables compatibility with various matrix materials.

Analytical characterization of 5-(3,5-difluorophenyl)-5-oxopentanoic acid typically involves NMR spectroscopy (showing distinctive fluorine couplings), mass spectrometry, and HPLC purity analysis. These techniques confirm the compound's structural integrity and suitability for further synthetic transformations. Recent advances in analytical methods have improved detection limits for potential impurities, addressing quality control concerns in pharmaceutical applications.

Environmental and safety considerations for handling 5-(3,5-difluorophenyl)-5-oxopentanoic acid follow standard laboratory protocols for organic acids. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended during manipulation. The compound's stability profile allows for storage at room temperature under inert atmosphere, though moisture sensitivity of the β-keto acid functionality suggests desiccant use for long-term preservation.

Future research directions for this fluorinated building block include exploring its utility in PROTACs (proteolysis targeting chimeras) – a cutting-edge technology in drug discovery. The compound's balanced polarity and functional group compatibility make it attractive for designing bifunctional molecules that can simultaneously bind target proteins and E3 ubiquitin ligases. This application represents one of the most searched topics in contemporary medicinal chemistry literature.

For researchers sourcing 5-(3,5-difluorophenyl)-5-oxopentanoic acid, current market availability ranges from milligram quantities for exploratory studies to kilogram-scale production for preclinical development. Pricing trends reflect the compound's position as a specialty chemical, with costs influenced by purity specifications and synthetic route optimization. Several contract research organizations now include this difluorophenyl derivative in their custom synthesis portfolios, responding to growing demand from drug discovery programs.

The compound's patent landscape shows increasing activity, particularly in applications related to kinase modulation and metabolic disease treatment. Recent filings demonstrate innovative uses of the 5-oxopentanoic acid scaffold in creating novel therapeutic agents, with structural modifications that maintain the advantageous properties of the 3,5-difluorophenyl group while optimizing pharmacokinetic parameters.

Academic interest in 5-(3,5-difluorophenyl)-5-oxopentanoic acid continues to grow, with citation rates for publications involving this compound increasing steadily over the past five years. Research hotspots include its use in multicomponent reactions, asymmetric synthesis, and as a template for developing fluorinated bioisosteres. These applications address current challenges in medicinal chemistry, particularly the need for compounds that combine target affinity with favorable ADME properties.

Quality standards for 5-(3,5-difluorophenyl)-5-oxopentanoic acid have evolved alongside its expanding applications. Current specifications typically require ≥98% purity by HPLC, with strict limits on related substances. Analytical method development has focused on distinguishing regioisomers and controlling levels of potential process-related impurities, reflecting the compound's progression from research chemical to potential drug substance intermediate.

In conclusion, 5-(3,5-difluorophenyl)-5-oxopentanoic acid (CAS No. 845790-50-3) represents a strategically important fluorinated synthetic intermediate at the intersection of multiple research frontiers. Its unique combination of a difluorophenyl moiety with a flexible β-keto acid functionality continues to inspire innovative applications in pharmaceutical development and advanced materials science. As the demand for fluorine-containing compounds grows across scientific disciplines, this versatile building block is poised to play an increasingly significant role in cutting-edge chemical research and development.

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